molecular formula C13H14FN5O8S2 B1667344 3-(2-(2-Amino-4-thiazolyl)-2-(1-carboxy-1-cyclopropoxyimino)acetamido)-4-fluoromethyl-2-oxo-1-azetidine sulfonic acid CAS No. 89426-64-2

3-(2-(2-Amino-4-thiazolyl)-2-(1-carboxy-1-cyclopropoxyimino)acetamido)-4-fluoromethyl-2-oxo-1-azetidine sulfonic acid

Cat. No. B1667344
CAS RN: 89426-64-2
M. Wt: 451.4 g/mol
InChI Key: VOGCYJSPKJJBEE-CRDTZCLXSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

BO 1165 is a new monobactam antibiotic.

Scientific Research Applications

Antibacterial Potential

  • Antibacterial Activity : Monocyclic β-lactams, like the compound , have shown promising antibacterial activity against both Gram-positive and Gram-negative bacteria, such as Staphylococcus aureus and Escherichia coli. A study has discussed the synthesis of N-thiazole azetidine-2-ones and their subsequent testing for antibacterial properties, suggesting a structure-activity relationship (Parvez, Meshram, Youssoufi, & Hadda, 2010).

Synthesis and Applications in Drug Development

Cancer Research

  • Antitumor Properties : Certain derivatives of azetidinones, similar in structure to the compound in focus, have demonstrated potent cytotoxic properties against tumor cells. This suggests potential applications in cancer research and treatment (Veinberg, Shestakova, Vorona, Kanepe, & Lukevics, 2004).

Pharmaceutical Analysis

  • Method Development in Pharmacokinetics : The compound has been used in the development of sensitive analytical methods, such as liquid chromatography-tandem mass spectrometry, for determining drug concentration in plasma. This is crucial for pharmacokinetic studies and drug monitoring (Meng, Chen, Zeng, & Zhong, 2005).

Diverse Biological Activities

  • Wide Range of Biological Activities : Azetidine-2-ones, including compounds like the one , have been reported to possess a variety of biological activities such as antimicrobial, antioxidant, analgesic, and anti-inflammatory effects. This suggests their potential in various therapeutic applications (Sen, De, & Easwari, 2014).

properties

CAS RN

89426-64-2

Product Name

3-(2-(2-Amino-4-thiazolyl)-2-(1-carboxy-1-cyclopropoxyimino)acetamido)-4-fluoromethyl-2-oxo-1-azetidine sulfonic acid

Molecular Formula

C13H14FN5O8S2

Molecular Weight

451.4 g/mol

IUPAC Name

1-[(Z)-[1-(2-amino-1,3-thiazol-4-yl)-2-[[(2R,3S)-2-(fluoromethyl)-4-oxo-1-sulfoazetidin-3-yl]amino]-2-oxoethylidene]amino]oxycyclopropane-1-carboxylic acid

InChI

InChI=1S/C13H14FN5O8S2/c14-3-6-8(10(21)19(6)29(24,25)26)17-9(20)7(5-4-28-12(15)16-5)18-27-13(1-2-13)11(22)23/h4,6,8H,1-3H2,(H2,15,16)(H,17,20)(H,22,23)(H,24,25,26)/b18-7-/t6-,8-/m0/s1

InChI Key

VOGCYJSPKJJBEE-CRDTZCLXSA-N

Isomeric SMILES

C1CC1(C(=O)O)O/N=C(/C2=CSC(=N2)N)\C(=O)N[C@H]3[C@@H](N(C3=O)S(=O)(=O)O)CF

SMILES

C1CC1(C(=O)O)ON=C(C2=CSC(=N2)N)C(=O)NC3C(N(C3=O)S(=O)(=O)O)CF

Canonical SMILES

C1CC1(C(=O)O)ON=C(C2=CSC(=N2)N)C(=O)NC3C(N(C3=O)S(=O)(=O)O)CF

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

3-(2-(2-amino-4-thiazolyl)-2-(1-carboxy-1-cyclopropoxyimino)acetamido)-4-fluoromethyl-2-oxo-1-azetidine sulfonic acid
BO 1165
BO-1165

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(2-(2-Amino-4-thiazolyl)-2-(1-carboxy-1-cyclopropoxyimino)acetamido)-4-fluoromethyl-2-oxo-1-azetidine sulfonic acid
Reactant of Route 2
3-(2-(2-Amino-4-thiazolyl)-2-(1-carboxy-1-cyclopropoxyimino)acetamido)-4-fluoromethyl-2-oxo-1-azetidine sulfonic acid
Reactant of Route 3
3-(2-(2-Amino-4-thiazolyl)-2-(1-carboxy-1-cyclopropoxyimino)acetamido)-4-fluoromethyl-2-oxo-1-azetidine sulfonic acid
Reactant of Route 4
3-(2-(2-Amino-4-thiazolyl)-2-(1-carboxy-1-cyclopropoxyimino)acetamido)-4-fluoromethyl-2-oxo-1-azetidine sulfonic acid
Reactant of Route 5
3-(2-(2-Amino-4-thiazolyl)-2-(1-carboxy-1-cyclopropoxyimino)acetamido)-4-fluoromethyl-2-oxo-1-azetidine sulfonic acid
Reactant of Route 6
Reactant of Route 6
3-(2-(2-Amino-4-thiazolyl)-2-(1-carboxy-1-cyclopropoxyimino)acetamido)-4-fluoromethyl-2-oxo-1-azetidine sulfonic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.